molecular formula C10H14ClFN2O2 B13611311 Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride

Katalognummer: B13611311
Molekulargewicht: 248.68 g/mol
InChI-Schlüssel: RRPOUGIQVJWFST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2 and a molecular weight of 248.68 g/mol . This compound is known for its unique structure, which includes a fluoropyridine moiety, making it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

The synthesis of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves several steps. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) for the fluorination of pyridine derivatives . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine ring.

Wissenschaftliche Forschungsanwendungen

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride can be compared with other fluoropyridine derivatives, such as:

Eigenschaften

Molekularformel

C10H14ClFN2O2

Molekulargewicht

248.68 g/mol

IUPAC-Name

ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H13FN2O2.ClH/c1-2-15-10(14)8(12)5-7-3-4-13-9(11)6-7;/h3-4,6,8H,2,5,12H2,1H3;1H

InChI-Schlüssel

RRPOUGIQVJWFST-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1=CC(=NC=C1)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.